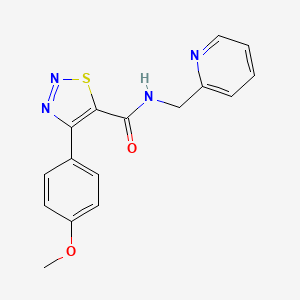

4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Description

The compound 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide belongs to the thiadiazole-carboxamide class, characterized by a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide linked to a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₆H₁₃N₅O₂S₂ (calculated based on analogs in ), with a molecular weight of ~395.46 g/mol .

Properties

Molecular Formula |

C16H14N4O2S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C16H14N4O2S/c1-22-13-7-5-11(6-8-13)14-15(23-20-19-14)16(21)18-10-12-4-2-3-9-17-12/h2-9H,10H2,1H3,(H,18,21) |

InChI Key |

GQVWDHYHHKNDGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired thiadiazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The 1,2,3-thiadiazole core distinguishes the target compound from analogs with 1,3,4-thiadiazole () or thiazole () backbones. For example:

- 1,3,4-Thiadiazole analogs (e.g., compounds 18p, 18q in ) exhibit higher melting points (199–222°C) compared to typical 1,2,3-thiadiazoles, likely due to stronger intermolecular interactions in the 1,3,4-isomer .

- Thiazole-based carboxamides () replace one nitrogen atom in the thiadiazole with a carbon, altering electronic properties and reducing ring strain.

Table 1: Core Heterocycle Comparison

Substituent Effects on Bioactivity and Physicochemical Properties

A. Amide-Linked Groups

The pyridin-2-ylmethyl group in the target compound contrasts with:

- 4-Methylthiazol-2-yl (Y042-4348, ): Reduces molecular weight (332.4 g/mol) and increases steric hindrance.

B. Aromatic Ring Substitutions

- 4-Methoxyphenyl (target compound): Enhances electron-donating capacity compared to 4-chloro-2-phenoxyphenyl () or 3,4-difluorophenyl (), which are electron-withdrawing.

- Pyridinyl vs. Phenyl : Pyridine rings (e.g., in ) introduce basic nitrogen atoms, improving solubility in polar solvents .

Table 2: Substituent Impact on Properties

Research Implications and Gaps

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide , also known as a thiadiazole derivative, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula

- C : 23

- H : 19

- N : 3

- O : 3

IUPAC Name

- This compound

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole compounds against bacterial strains, demonstrating their potential as novel antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Thiadiazole derivatives have shown promising results in cancer research. For instance, compounds similar to the one in focus have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 7.01 ± 0.60 | Cytotoxic |

| MCF-7 | 8.55 ± 0.35 | Cytotoxic |

| A549 | 14.31 ± 0.90 | Cytotoxic |

The anticancer activity of thiadiazoles is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some studies have indicated that these compounds can inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation .

Case Studies

- Anticonvulsant Activity : A specific derivative was tested for anticonvulsant properties and showed significant efficacy in animal models, suggesting that modifications to the thiadiazole structure can enhance neuroprotective effects .

- Inflammatory Disorders : Other studies have explored the anti-inflammatory potential of thiadiazoles, indicating that they can modulate inflammatory pathways effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.